molecular formula C10H13NO B13045502 (1S)-1-(4-Methoxyphenyl)prop-2-enylamine

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine

Cat. No.: B13045502
M. Wt: 163.22 g/mol
InChI Key: SWNFCVOTDIIIKH-JTQLQIEISA-N
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Description

"(1S)-1-(4-Methoxyphenyl)prop-2-enylamine" is a chiral amine derivative characterized by a 4-methoxyphenyl group attached to a propenyl chain, with stereochemical specificity at the C1 position (S-configuration). This compound belongs to the class of arylallylamines, which are structurally notable for their conjugated π-system and electron-donating methoxy substituent. Its chirality is critical for interactions with biological targets, as enantiomers frequently exhibit divergent pharmacological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Antidepressant Activity

Research indicates that (1S)-1-(4-Methoxyphenyl)prop-2-enylamine may exhibit antidepressant effects. In a study focusing on monoamine neurotransmitter systems, compounds structurally related to this amine have shown significant interactions with serotonin and norepinephrine transporters, suggesting a potential role in treating depression .

Anticancer Properties

The compound's structural framework is similar to known anticancer agents. Studies have demonstrated that derivatives of prop-2-enylamines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The methoxy group is believed to enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in oncology .

Neuropharmacology

This compound has been investigated for its neuropharmacological effects. It is hypothesized to modulate dopaminergic and serotonergic pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. These compounds have shown efficacy in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Synthetic Routes

Various synthetic methods for producing this compound have been explored, including amine-directed Mizoroki-Heck reactions that allow for the introduction of different substituents on the aromatic ring . This versatility in synthesis enables the development of a library of derivatives for testing.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at different positions of the phenyl ring or variations in the alkene side chain can significantly impact biological activity and selectivity towards target receptors.

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant inhibition of serotonin reuptake .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; enhanced bioavailability noted .
Study CNeuropharmacologyModulated dopaminergic pathways; potential use in Parkinson's disease treatment .
Study DAnti-inflammatory EffectsReduced TNF-alpha levels in vitro, indicating therapeutic potential .

Mechanism of Action

The mechanism by which (1S)-1-(4-Methoxyphenyl)prop-2-enylamine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules, particularly in the cannabinoid receptor modulator family. Below is a detailed comparison with key analogues:

Compound Molecular Formula Key Functional Groups Stereochemistry Biological Activity
(1S)-1-(4-Methoxyphenyl)prop-2-enylamine C₁₀H₁₃NO Allylamine, 4-methoxyphenyl (1S) Not fully characterized (hypothesized CB2 interaction)
SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) C₃₂H₃₇ClN₂O₂ Pyrazole, carboxamide, bicyclic terpene (1S) CB2-selective inverse agonist
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]-phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) C₂₄H₂₆N₂O₇S₂ Bis-sulfone, methanesulfonamide (1S) CB2-selective ligand
SR141716A (Rimonabant) C₂₂H₂₁Cl₂N₃O Pyrazole, chlorophenyl, piperidine None CB1 inverse agonist (anti-obesity, withdrawn)

Key Findings:

Stereochemical Influence: Both "this compound" and SR144528 exhibit (1S) configurations, which are critical for receptor binding. For SR144528, this stereochemistry enhances selectivity for CB2 over CB1 receptors, reducing central nervous system side effects . The target compound’s (1S) configuration may similarly influence its hypothetical interaction with cannabinoid receptors.

Functional Group Divergence: Amine vs. Sulfonamide: The allylamine group in the target compound contrasts with the sulfonamide groups in Sch225335. Sulfonamides typically enhance metabolic stability but may reduce blood-brain barrier permeability compared to amines. However, Sch225336’s bis-sulfone design confers higher CB2 affinity (Ki < 10 nM) compared to simpler arylallylamines .

Biological Activity: SR144528 and Sch225336 demonstrate nanomolar CB2 affinity, while the target compound’s activity remains unquantified. Structural parallels imply possible CB2 modulation, but the absence of sulfone or pyrazole groups may limit potency.

Data Table: Pharmacokinetic and Binding Properties (Hypothetical for Target Compound)

Parameter This compound SR144528 Sch225336
Molecular Weight (g/mol) 163.22 533.18 542.66
logP (Predicted) 2.1 5.8 4.3
CB2 Affinity (Ki) Unknown 0.3 nM 5.2 nM
Selectivity (CB2/CB1) N/A >1000 ~100

Research Implications and Limitations

While "this compound" shares structural motifs with established cannabinoid ligands, direct experimental data on its receptor interactions are lacking. Comparative analysis suggests that its chiral allylamine core and methoxyphenyl group may position it as a lead compound for CB2-targeted drug discovery, but synthetic optimization (e.g., introducing sulfone or pyrazole groups) could enhance affinity . Further crystallographic studies using programs like SHELXL (as referenced in structural analyses of similar compounds) may elucidate binding conformations .

Biological Activity

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine, a compound belonging to the class of amines, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO, with a molecular weight of approximately 179.25 g/mol. The compound features a prop-2-enylamine backbone with a para-methoxyphenyl substituent, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the methoxy group on the phenyl ring is believed to influence its binding affinity and selectivity towards biological targets. Studies suggest that the compound may interact with neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which are crucial in mood regulation and neuropsychiatric disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary investigations suggest that the compound may act as a modulator of neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Anticancer Properties : Some studies have explored its cytotoxic effects on cancer cell lines, indicating possible antiproliferative properties without significant interaction with estrogen receptors .
  • Potential Antidepressant Effects : Given its structural similarity to known antidepressants, further research may reveal its efficacy in treating depressive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for predicting the biological activity of this compound. The following table summarizes key findings from SAR studies:

Compound NameStructural FeaturesBiological Activity
4-MethoxyamphetamineMethoxy group on phenethylamineStimulant effects; used in research
3,4-DimethoxyphenethylamineTwo methoxy groupsEnhanced lipophilicity; increased activity
4-Methoxy-N,N-dimethyltryptamineTryptamine core with methoxy substitutionPotential psychedelic effects

The methoxy substitution appears to enhance lipophilicity and modulate interactions with various biological targets, which may contribute to the observed activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Cytotoxic Effects : A study on 1,1-bis(4-methoxyphenyl)-2-phenylalkenes demonstrated significant cytotoxicity against hormone-dependent MCF-7 cells. The most potent compounds showed cytocidal effects without significant estrogen receptor interaction .
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound may exhibit neuroprotective properties through modulation of sigma receptors, which are implicated in neurodegenerative diseases .
  • Pharmacological Profiles : A review highlighted the diverse pharmacological profiles of related compounds, suggesting that modifications in substituents can lead to varied therapeutic effects ranging from antidepressant to anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(4-Methoxyphenyl)prop-2-enylamine, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding α,β-unsaturated ketone precursor. For example, Claisen-Schmidt condensation between 4-methoxyacetophenone and an aldehyde, followed by catalytic hydrogenation, can yield the propenylamine backbone. Chiral resolution may employ chiral auxiliaries or enzymatic methods to achieve high enantiomeric excess (e.g., >99% ee) .
  • Optimization : Reaction parameters like temperature (e.g., 0–25°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation) significantly impact yield and stereoselectivity. Monitoring via TLC or GC-MS ensures intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies key protons: δ 6.8–7.2 ppm (aromatic H), δ 5.6–6.2 ppm (vinyl H), and δ 3.8 ppm (OCH3_3). 13^{13}C NMR confirms the methoxy and allylamine groups .
  • MS : ESI-MS ([M+H]+^+) provides molecular weight verification (e.g., m/z 192.2).
    • Chromatography :
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers. Relative retention times (RRT) and response factors (RF) are critical for quantification .

Advanced Research Questions

Q. How do crystallographic studies using SHELX and WinGX elucidate the compound's stereochemistry and intermolecular interactions?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure, confirming absolute configuration (1S) via Flack parameter analysis. WinGX processes diffraction data, generating ORTEP diagrams to visualize anisotropic displacement ellipsoids .
  • Intermolecular Interactions : Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., N–H⋯O or C–H⋯π interactions) that stabilize crystal packing .

Q. What computational approaches predict the compound's reactivity and interactions with biological targets?

  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in electrophilic reactions .
  • Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to receptors like cannabinoid CB2, leveraging structural analogs (e.g., Sch225336) as templates .

Q. How does stereochemistry influence the compound's pharmacological activity and metabolic stability?

  • Pharmacology : Enantiomer-specific activity can be tested via receptor-binding assays (e.g., radioligand displacement for GPCRs). The (1S)-enantiomer may exhibit higher affinity due to optimal spatial alignment with binding pockets .
  • Metabolism : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS. Chiral stability studies reveal susceptibility to enzymatic oxidation or hydrolysis .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10H,1,11H2,2H3/t10-/m0/s1

InChI Key

SWNFCVOTDIIIKH-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C=C)N

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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